3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole
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Overview
Description
3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its potential biological activity. This compound features a unique structure combining a cyclopropyl group, a triazolopyridine moiety, and an oxadiazole ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole typically involves the formation of the triazolopyridine and oxadiazole rings through cyclization reactions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, leading to the formation of the triazolopyridine moiety . The oxadiazole ring can be introduced through a subsequent cyclization step involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents can be employed to scale up the production process while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolopyridine moiety and exhibit similar biological activities.
1,2,4-Oxadiazoles: Compounds with the oxadiazole ring are structurally related and have comparable chemical properties.
Uniqueness
3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole is unique due to its combination of the cyclopropyl group, triazolopyridine moiety, and oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-7-14-15-10-5-4-9(6-17(7)10)12-13-11(16-18-12)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDWCIULJBWXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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